7-(6-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
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Overview
Description
7-(6-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes a quinazolinone core, a piperidine ring, and a trifluoromethyl group, which contribute to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(6-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazolinone structure.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, often using piperidine derivatives.
Attachment of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound 7-(6-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Catalysts: Palladium, platinum, or other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ketone groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound can be used to study the interactions between small molecules and biological targets. Its trifluoromethyl group is particularly useful in probing enzyme active sites and receptor binding domains.
Medicine
In medicinal chemistry, the compound has potential as a lead compound for the development of new drugs. Its unique structure may confer specific biological activities, such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(6-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the quinazolinone core may interact with nucleic acids or proteins. The piperidine ring can modulate the compound’s overall conformation, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Piperidine Derivatives: Compounds with piperidine rings and various functional groups.
Trifluoromethyl Compounds: Compounds with trifluoromethyl groups attached to different cores.
Uniqueness
The uniqueness of 7-(6-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C27H28F3N3O5S |
---|---|
Molecular Weight |
563.6 g/mol |
IUPAC Name |
7-[6-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C27H28F3N3O5S/c28-27(29,30)18-6-4-5-17(13-18)26(36)8-11-32(12-9-26)23(34)7-2-1-3-10-33-24(35)19-14-21-22(38-16-37-21)15-20(19)31-25(33)39/h4-6,13-15,36H,1-3,7-12,16H2,(H,31,39) |
InChI Key |
JWBPHIVMDWPDGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Origin of Product |
United States |
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